Gabapentin-d6
Description
Role of Deuteration in Drug Development and Discovery
Deuteration, the specific process of replacing hydrogen with deuterium (B1214612), has emerged as a powerful strategy in drug development. unibestpharm.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. unibestpharm.com This difference can lead to a phenomenon known as the kinetic isotope effect, where the rate of a chemical reaction involving the breaking of this bond is slowed down. symeres.comresearchgate.net This effect can be leveraged to:
Enhance Pharmacokinetic Profiles: Altering the metabolic rate can improve a drug's pharmacokinetic properties, potentially allowing for less frequent dosing. nih.gov
Reduce Toxic Metabolites: By slowing down certain metabolic pathways, deuteration can decrease the formation of potentially toxic byproducts, thereby improving the drug's safety profile. unibestpharm.com
Stabilize Chiral Centers: Deuteration can help stabilize stereoisomers that might otherwise be chemically unstable, enhancing a drug's efficacy and selectivity. unibestpharm.com
The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, marking a significant milestone and validating the potential of this approach in creating improved therapeutics. nih.gov
Overview of Gabapentin (B195806) Isotopologues
Gabapentin is a pharmaceutical compound used for several neurological conditions. nih.govclinicaltrials.gov To facilitate research and clinical monitoring, isotopically labeled versions of Gabapentin, known as isotopologues, have been synthesized. These labeled forms are chemically identical to Gabapentin but are heavier due to the presence of isotopes. clearsynth.com They are primarily used as internal standards for the quantitative analysis of Gabapentin in biological samples using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netwa.gov
Gabapentin-d6 is a deuterated isotopologue of Gabapentin where six hydrogen atoms have been replaced by deuterium atoms. nih.gov It serves as a high-quality internal standard for the quantitative analysis of Gabapentin in various biological matrices. vulcanchem.com In analytical methods like LC-MS/MS, a known amount of this compound is added to a patient sample. forensicresources.org Because it behaves almost identically to the non-labeled Gabapentin during sample preparation and analysis but is distinguishable by its higher mass, it allows for highly accurate and precise measurement of the Gabapentin concentration in the sample. vulcanchem.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2-[1-(aminomethyl)-3,3,4,4,5,5-hexadeuteriocyclohexyl]acetic acid nih.gov |
| Molecular Formula | C₉H₁₁D₆NO₂ |
| Molecular Weight | ~177.27 g/mol nih.gov |
| Primary Application | Internal standard in mass spectrometry vulcanchem.com |
Note: The molecular formula may be represented differently across sources (e.g., C₉H₁₇NO₂), but the key feature is the presence of six deuterium atoms. nih.gov
Besides this compound, other deuterated forms of Gabapentin exist, most notably Gabapentin-d10. The primary difference between these isotopologues is the number of deuterium atoms incorporated into the molecule's structure.
This compound: Contains six deuterium atoms, typically on the cyclohexane (B81311) ring. vulcanchem.comnih.gov
Gabapentin-d10: Contains ten deuterium atoms. synzeal.com
Both this compound and Gabapentin-d10 are used for the same purpose: as internal standards in the bioanalysis of Gabapentin. nih.govwa.govforensicresources.org The choice between them often depends on the specific analytical method being developed, the availability of the standard, and the desire to avoid any potential mass overlap with other substances in the sample. For instance, research and clinical laboratories have successfully developed and validated LC-MS/MS methods using either this compound or Gabapentin-d10 as the internal standard to quantify Gabapentin in blood or urine. nih.govresearchgate.netnih.gov
Table 2: Comparison of this compound and Gabapentin-d10
| Feature | This compound | Gabapentin-d10 |
|---|---|---|
| Number of Deuterium Atoms | 6 nih.gov | 10 synzeal.com |
| Typical Use | Internal Standard vulcanchem.com | Internal Standard nih.govnih.gov |
| Analytical Technique | Mass Spectrometry (LC-MS/MS) researchgate.net | Mass Spectrometry (LC-MS/MS) wa.govthermofisher.com |
| Purpose | Accurate quantification of Gabapentin vulcanchem.com | Accurate quantification of Gabapentin nih.gov |
Compound Names Table
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Gabapentin |
| This compound |
| Gabapentin-d10 |
| Deuterium |
| Carbon-13 |
| Nitrogen-15 |
| Deutetrabenazine |
| Pregabalin-d6 |
| Levetiracetam-d6 |
| Topiramate-D12 |
Properties
CAS No. |
1346600-67-6 |
|---|---|
Molecular Formula |
C₉H₁₁D₆NO₂ |
Molecular Weight |
177.27 |
Synonyms |
1-(Aminomethyl)cyclohexaneacetic Acid-d6; Neurontin-d6; GOE-3450-d6; |
Origin of Product |
United States |
Synthesis and Chemical Preparation of Gabapentin D6
Methodologies for Deuterium (B1214612) Incorporation
The incorporation of deuterium into organic molecules, particularly for pharmaceutical applications, is a critical process aimed at improving a drug's metabolic profile. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect (KIE). bioscientia.de
Several methodologies exist for introducing deuterium into molecules like gabapentin (B195806). These can be broadly categorized:
Use of Deuterated Starting Materials: One of the most straightforward approaches is to begin the synthesis with a commercially available deuterated precursor. For Gabapentin-d6, the synthesis would typically start from a deuterated version of a key intermediate, such as cyclohexanone or cyclohexanediacetic acid.
Hydrogen-Deuterium (H/D) Exchange Reactions: These reactions involve the exchange of hydrogen atoms for deuterium atoms on a pre-formed molecule or an intermediate. This can be achieved under various conditions, for instance, using heavy water (D₂O) as the deuterium source in the presence of a suitable catalyst. nih.gov Catalysts such as palladium, ruthenium, or iridium can facilitate H/D exchange at specific positions. assumption.edu For example, methods have been developed for deuterating pyridines by first converting them into phosphonium salts and then reacting them with D₂O. assumption.edu
Reductive Deuteration: This method involves the reduction of an unsaturated bond (like a double or triple bond) or a functional group using a deuterium source. Reagents like deuterium gas (D₂) with a metal catalyst, or deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), are commonly employed. researchgate.net
The choice of method depends on the desired deuteration pattern, the stability of the molecule to the reaction conditions, and the availability of deuterated reagents. For complex molecules, achieving high regioselectivity—deuterating only the desired positions—is a significant challenge. assumption.edunih.gov
Table 1: Comparison of Deuterium Incorporation Methods
| Methodology | Deuterium Source | Typical Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Use of Deuterated Precursors | Deuterated starting materials (e.g., Cyclohexanone-d10) | Total synthesis of deuterated compounds. | High isotopic enrichment; precise control over deuteration sites. | Can be expensive; availability of precursors may be limited. |
| H/D Exchange | D₂O, D₂ gas, deuterated solvents | Late-stage deuteration of intermediates or final products. | Cost-effective deuterium sources. | May lack regioselectivity; potential for over-deuteration. nih.gov |
| Reductive Deuteration | D₂, NaBD₄, LiAlD₄ | Saturation of double/triple bonds or reduction of functional groups. | High efficiency for specific transformations. | Requires specific functional groups to be present in the molecule. |
"One-Pot" Synthesis Approaches for Gabapentinoids
"One-pot" synthesis is a strategy that improves the efficiency of chemical reactions by performing multiple consecutive steps in a single reaction vessel without isolating the intermediate products. openmedicinalchemistryjournal.comresearchgate.net This approach offers several advantages, including reduced solvent usage, lower costs, and shorter reaction times. researchgate.net
For gabapentinoids, which are bifunctional compounds containing both carboxylic acid and amino groups, one-pot procedures have been developed to streamline their synthesis. openmedicinalchemistryjournal.comresearchgate.net A typical one-pot approach for gabapentinoids might involve a sequence of reactions such as esterification, amidation, methylation, and reduction. researchgate.net For example, a general procedure starts with a suspension of the gabapentinoid in a solvent, followed by the addition of reagents to carry out the desired transformations in sequence. openmedicinalchemistryjournal.com
Intermediate Compound Preparation in Deuterated Gabapentin Synthesis
The synthesis of gabapentin involves several key intermediate compounds. The preparation of the deuterated analogue, this compound, necessitates the use of deuterated versions of these intermediates.
One common synthetic route for gabapentin starts with the reaction of cyclohexanone with ethyl cyanoacetate in what is known as the Guareschi reaction, which yields an imide intermediate. chemicalbook.comgoogle.com This is followed by hydrolysis and decarboxylation to give 1,1-cyclohexanediacetic acid. chemicalbook.com
Key intermediates in gabapentin synthesis include:
Cyclohexanone: To synthesize this compound, one would typically start with a deuterated version, Cyclohexanone-d10.
α,α′,dicyano-β,β-pentamethyleneglutarimide: This is an intermediary compound formed during the process. google.com
Cyclohexanediacetic acid monoamide: Further hydrolysis of intermediates can yield this compound, which is a precursor to gabapentin. google.com
1-Cyanocyclohexylacetic acid: Another important intermediate in several synthetic pathways.
The preparation of these deuterated intermediates would involve standard deuteration techniques applied at the earliest possible stage to ensure the final product has the desired isotopic labeling.
Table 2: Key Intermediates in Gabapentin Synthesis
| Intermediate Compound | Role in Synthesis | Deuterated Form for this compound Synthesis |
|---|---|---|
| Cyclohexanone | Starting material. google.comgoogle.com | Cyclohexanone-d10 |
| Ethyl Cyanoacetate | Reactant with cyclohexanone. chemicalbook.comgoogle.com | Ethyl Cyanoacetate (non-deuterated) |
| 1,1-Cyclohexanediacetic acid | Product of hydrolysis and decarboxylation of the initial adduct. chemicalbook.com | 1,1-Cyclohexanediacetic acid-d10 |
| Cyclohexanediacetic acid monoamide | Direct precursor to gabapentin via Hofmann rearrangement. google.com | Cyclohexanediacetic acid monoamide-d10 |
Isotopic Purity and Enrichment Considerations
Isotopic purity, or isotopic enrichment, refers to the percentage of a compound that has been successfully labeled with the desired isotope. For this compound, this means quantifying the proportion of molecules that contain six deuterium atoms at the specified positions. High isotopic purity is crucial for the intended applications of labeled compounds, such as in metabolic studies, to ensure accurate quantification and avoid interference from unlabeled or partially labeled species. almacgroup.com
The determination of isotopic enrichment is typically performed using mass spectrometry (MS). nih.gov High-resolution mass spectrometry, such as Time-of-Flight (TOF) mass spectrometry, can resolve the mass difference between the deuterated compound and its natural abundance isotopologues, allowing for accurate quantification. almacgroup.com
The general process for determining isotopic purity involves:
Analyzing the unlabeled (natural abundance) compound to establish its mass spectral pattern.
Analyzing the deuterated sample under the same conditions.
Comparing the measured isotope distribution of the labeled compound to theoretically calculated distributions for different levels of enrichment. nih.gov
Using this comparison to determine the percentage of the desired isotopically labeled molecule.
In the synthesis of deuterated compounds, it is desirable to achieve high levels of enrichment, often greater than 98% or 99%. nih.govkeio.ac.jp This minimizes the contribution of the unlabeled compound in analytical measurements and ensures the reliability of data from studies using the labeled compound.
Advanced Analytical Methodologies Utilizing Gabapentin D6
Gabapentin-d6 as an Internal Standard in Quantitative Analysis
In quantitative mass spectrometry, the use of an internal standard (IS) is fundamental for achieving accurate and precise results. scioninstruments.com An IS is a compound of known quantity added to samples, calibrators, and controls to correct for variability throughout the analytical process. jove.comwuxiapptec.com this compound, a deuterated analog of gabapentin (B195806), serves as an ideal internal standard in methods developed for the quantification of its non-labeled counterpart.
Principles of Internal Standard Quantification in Mass Spectrometry
The core principle of internal standard quantification is to use the ratio of the analytical signal of the target analyte to the signal of the internal standard. jove.com This ratio, known as the response factor, is then plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. jove.com The concentration of the analyte in an unknown sample is subsequently determined by calculating its signal-to-IS ratio and interpolating from this curve.
This ratiometric approach compensates for systematic and random errors that can occur during sample preparation and analysis. jove.comspectroscopyonline.com For instance, variations in sample volume, extraction efficiency, injection volume, and instrument response can affect both the analyte and the internal standard to a similar degree. scioninstruments.comwuxiapptec.comspectroscopyonline.com By using the signal ratio, these variations are normalized, leading to a more accurate and robust quantification than what could be achieved with external standard calibration alone. spectroscopyonline.comnih.gov
Advantages of Stable Isotope Internal Standards
For mass spectrometry-based applications, stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard. crimsonpublishers.comcrimsonpublishers.com This is because SILs have nearly identical chemical and physical properties to the analyte of interest. wuxiapptec.comsigmaaldrich.com The key advantages include:
Similar Physicochemical Properties : A SIL-IS like this compound behaves almost identically to the native gabapentin during sample extraction, cleanup, and chromatography. wuxiapptec.comsigmaaldrich.com This ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard.
Co-elution in Chromatography : In liquid chromatography-mass spectrometry (LC-MS), the SIL-IS co-elutes with the analyte. This is crucial for compensating for matrix effects that can occur at a specific retention time. researchgate.netcerilliant.com
Similar Ionization Efficiency : The analyte and the SIL-IS exhibit nearly identical ionization behavior in the mass spectrometer's ion source. scioninstruments.com This is particularly important for correcting ionization suppression or enhancement caused by the sample matrix. wuxiapptec.com
Improved Accuracy and Precision : The use of SILs has been shown to significantly reduce variations in mass spectrometry results, thereby improving the accuracy and precision of the analysis for both small and large molecules. crimsonpublishers.com
Mitigation of Matrix Effects and Ion Suppression
Matrix effects are a significant challenge in LC-MS analysis, especially when analyzing complex biological samples like blood or urine. scioninstruments.commusechem.com These effects occur when co-eluting endogenous or exogenous substances in the sample interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal. scioninstruments.comwuxiapptec.com This can result in inaccurate quantification.
A stable isotope-labeled internal standard like this compound is the most effective tool to correct for these matrix effects. wuxiapptec.commusechem.com Because this compound is structurally identical to gabapentin, differing only in isotopic composition, it has the same chromatographic retention time and is affected by the same co-eluting interferences in the ion source. researchgate.netcerilliant.com As both the analyte and the internal standard experience the same degree of ion suppression or enhancement, the ratio of their signals remains constant. wuxiapptec.com This normalization effectively cancels out the impact of the matrix, ensuring the integrity and accuracy of the quantitative data even in complex biological fluids. musechem.comnih.gov Studies have demonstrated that a high level of coverage with SILs helps normalize for matrix effects when significant ion suppression (greater than 25%) is present. oup.com
Addressing Deuterium (B1214612) Scrambling in Analytical Protocols
While deuterated internal standards like this compound are highly effective, a potential complication is the phenomenon of hydrogen-deuterium scrambling. researchgate.netcerilliant.com Scrambling refers to the migration or exchange of deuterium atoms with hydrogen atoms on the molecule, which can occur in solution or within the ion source of the mass spectrometer. researchgate.netacs.org This can alter the mass of the internal standard's fragment ions, potentially leading to unpredictability and questioning the validity of the data. google.com
However, this issue can be effectively managed during method development. researchgate.netcerilliant.com Mitigation strategies include:
Careful Selection of MS/MS Transitions : By analyzing the fragmentation pattern of the deuterated standard, analysts can select precursor-to-product ion transitions that are not affected by scrambling. researchgate.netcerilliant.com
Optimization of Ion Source Conditions : Altering instrument parameters in the ion source can sometimes eliminate or reduce the extent of scrambling. researchgate.net
Use of Different Stable Isotopes : In cases where deuterium scrambling cannot be avoided, using an internal standard labeled with ¹³C or ¹⁵N is an alternative, as these isotopes are not subject to exchange. sigmaaldrich.com
Despite this potential issue, deuterium-labeled internal standards remain a viable and cost-effective option for LC-MS/MS analysis, provided that potential scrambling is investigated and mitigated by selecting appropriate analytical conditions. researchgate.net
Liquid Chromatography–Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of gabapentin in biological samples due to its high sensitivity and selectivity, which allows for direct detection without complex derivatization steps. jcpjournal.orgmdpi.com The use of this compound or other deuterated analogs like Gabapentin-d10 is integral to these methods. nih.govwa.govoup.com
Development of High-Throughput LC-MS/MS Methods
The increasing demand for gabapentin monitoring in clinical settings has driven the development of rapid, high-throughput LC-MS/MS methods. nih.govthermofisher.com These methods are designed to analyze a large number of samples efficiently without compromising analytical quality.
A common strategy for high-throughput analysis involves simplifying the sample preparation process. Many methods employ a straightforward protein precipitation step, where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma or serum sample to remove proteins. jcpjournal.orgnih.govoup.com Following centrifugation, the supernatant can often be directly injected into the LC-MS/MS system. jcpjournal.org For example, one method for analyzing seven antiepileptic drugs, including gabapentin, used a simple protein precipitation with methanol, followed by dilution, allowing for an analysis time of just 2.2 minutes per sample on a two-channel system. thermofisher.com
Another validated high-throughput method for gabapentin and pregabalin (B1679071) in blood involved a protein crash with methanol in the presence of deuterated internal standards (Gabapentin-d10 and Pregabalin-d6) to minimize matrix effects. nih.gov The method was fast and reliable, successfully screening and confirming the presence of the drugs in over a thousand blood specimens. nih.gov The chromatographic run times in these high-throughput methods are typically short, often under 7 minutes, achieved by using modern C18 or C8 columns and gradient elution with mobile phases like acetonitrile and water with formic acid or ammonium (B1175870) acetate. mdpi.comthermofisher.com
The following table summarizes parameters from several published LC-MS/MS methods that utilize deuterated internal standards for gabapentin quantification.
| Study Focus | Internal Standard | Sample Preparation | Chromatography Column | Run Time | Linear Range | Reference |
|---|---|---|---|---|---|---|
| Screening and Quantification in Blood | Gabapentin-d10 | Protein precipitation with methanol | Not Specified | Not Specified | 0.5-50 mg/L | nih.gov |
| Quantification of 7 Antiepileptic Drugs in Serum | Gabapentin-d10 | Protein precipitation with methanol, then dilution | Thermo Scientific Accucore PFP (50 x 2.1 mm, 2.6 µm) | 2.2 min | 0.30 - 30 µg/mL | thermofisher.com |
| Pharmacokinetic Study in Cats | Pregabalin (structural analog) | Protein precipitation with acetonitrile | C18 column (2.1 × 50 mm, 1.7 μm) | 7 min | 50-5000 ng/mL | mdpi.com |
| Confirmation in Biological Specimens | Gabapentin-d10 | Protein precipitation and solid-phase extraction (SPE) | HPLC | Not Specified | Up to 50 mg/L | wa.gov |
| Quantification in Post-Mortem Blood | Gabapentin-d10 | Protein precipitation with acetonitrile | LC | 5.0 min | 0.5 - 50.0 µg/mL | oup.com |
These methods demonstrate that the combination of simplified sample preparation, rapid chromatography, and the use of a deuterated internal standard like this compound or Gabapentin-d10 enables the development of robust, high-throughput assays essential for pharmacokinetic studies and clinical monitoring. jcpjournal.org
Validation Parameters: Precision, Accuracy, Linearity, and Selectivity
The use of a stable isotope-labeled internal standard like this compound is fundamental to robust bioanalytical method validation. By mimicking the analyte's chemical properties while being distinguishable by mass spectrometry, it corrects for variability during sample preparation and analysis. Method validation for assays quantifying Gabapentin and other analytes using deuterated standards consistently demonstrates high performance across key parameters.
Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). In methods quantifying Gabapentin and other antiepileptic drugs, both intra-day and inter-day precision values are consistently below 15%. researchgate.netnih.gov For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Gabapentin and Buprenorphine reported inter-day precision of ≤4.88% for Gabapentin. nih.gov Another study on multiple antiepileptics found precision to be <13% for all analytes. researchgate.net
Accuracy reflects how close the measured value is to the true value, often reported as percent recovery or percent bias. Validated methods show excellent accuracy, with values typically within 85-115% of the nominal concentration. mdpi.com One study noted accuracy for Gabapentin determination demonstrated by error values of ≤6%. nih.gov Another reported a relative mean bias ranging from -0.8% to 1.0% for Gabapentin in serum and plasma samples.
Linearity is the ability of the method to elicit results that are directly proportional to the analyte concentration. Assays using deuterated standards like Gabapentin-d10 exhibit excellent linearity over a wide concentration range, with correlation coefficients (r² or R²) consistently exceeding 0.99. mdpi.comijisrt.com For example, a method for Gabapentin and Pregabalin showed linearity with an R² of ≥ 0.994. researchgate.net
Selectivity is the ability to differentiate and quantify the analyte in the presence of other components in the sample. The use of MS/MS detection ensures high selectivity, as it monitors specific precursor-to-product ion transitions unique to the analyte and the internal standard. This minimizes interference from endogenous matrix components. nih.gov
Table 1: Representative Validation Parameters for Bioanalytical Methods Using Deuterated Gabapentin Standards
Parameter Analyte(s) Internal Standard Method Result Reference Linearity (r²) Gabapentin, Pregabalin Gabapentin-d10, Pregabalin-d6 LC-MS/MS ≥ 0.994 nih.gov Precision (% CV) Gabapentin, Buprenorphine Gabapentin-d10 LC-MS/MS ≤ 4.88% (Inter-day) acanthusresearch.com Accuracy (% Error) Gabapentin Gabapentin-d10 LC-MS/MS ≤ 6% acanthusresearch.com Linearity Range Gabapentin Pregabalin LC-MS/MS 50 - 5000 ng/mL waters.com Precision (% CV) Multiple Antiepileptics Deuterated Standards LC-MS/MS < 13% nih.gov
Chromatographic Separation Techniques for Polar Analytes
Gabapentin is a polar, zwitterionic compound, which presents challenges for traditional reversed-phase high-performance liquid chromatography (RP-HPLC). chromforum.orgwaters.com Its polarity makes it difficult to retain on nonpolar stationary phases like C18 columns, and its lack of a strong chromophore complicates detection by UV-Vis absorbance without derivatization. thermofisher.comresearchgate.net
To overcome these challenges, several advanced chromatographic techniques are employed:
Reversed-Phase Chromatography with Modified Conditions : While standard C18 columns can be problematic, specialized columns and mobile phase modifiers can improve retention and peak shape. The use of acidic mobile phases, such as those containing 0.1% formic acid, protonates the carboxyl group of Gabapentin, which can improve interaction with the stationary phase. researchgate.netmdpi.com Columns with different selectivities, such as C8, Phenyl, Biphenyl, or those with embedded polar groups, are often used. researchgate.netchromforum.orgthermofisher.com
Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is an alternative technique well-suited for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, like acetonitrile. waters.com This promotes the retention of polar analytes like Gabapentin.
Tandem Mass Spectrometry (MS/MS) Detection : Coupling liquid chromatography with MS/MS detection is the gold standard for analyzing compounds like Gabapentin. walshmedicalmedia.com It bypasses the need for derivatization required for UV or fluorescence detection because it identifies compounds based on their mass-to-charge ratio (m/z). This compound is an ideal internal standard in this context as it co-elutes with the unlabeled Gabapentin but is easily distinguished by its higher mass, ensuring accurate quantification regardless of chromatographic behavior.
Multi-Analyte Quantification in Preclinical Samples
The use of LC-MS/MS with stable isotope-labeled internal standards like this compound is highly efficient for the simultaneous quantification of multiple analytes in a single analytical run. This is particularly valuable in preclinical and clinical research, where comprehensive drug panels are often monitored.
In these multi-analyte methods, a suite of deuterated internal standards, including those for other antiepileptic drugs, is used. researchgate.netnih.govthermofisher.com For example, a single U-HPLC-MS/MS method was developed for the concurrent measurement of Gabapentin, Lamotrigine, Levetiracetam, and others, using their respective isotopically labeled internal standards. nih.gov Another method simultaneously determined Gabapentin, Pregabalin, and Vigabatrin in human serum using GC-MS. researchgate.net
The use of this compound (or other deuterated versions like -d4 or -d10) ensures that the quantification of Gabapentin within this panel is accurate and precise, correcting for any matrix effects or extraction inconsistencies that might affect the analytes. researchgate.netnih.govoup.com This approach saves time, reduces sample volume requirements, and provides a comprehensive overview of the anticonvulsant profile in a given sample. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a powerful tool in chemical analysis, and this compound finds utility in several NMR applications, both directly and indirectly.
Quantitative NMR (qNMR) for Compound Purity and Content Determination
Quantitative NMR (qNMR) is a primary analytical method for determining the purity of a chemical substance without the need for a specific reference standard of the same compound. acanthusresearch.combwise.kr Instead, it uses a certified internal standard of a different, unrelated compound. The principle relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. acanthusresearch.com
qNMR is the method of choice for certifying the purity of reference materials, including isotopically labeled standards like this compound. researchgate.netnih.gov By accurately weighing the this compound sample and a certified internal standard (e.g., maleic acid), dissolving them together, and acquiring a ¹H NMR spectrum under specific quantitative conditions, the precise purity of the this compound can be calculated. acanthusresearch.com This certified purity value is crucial for its subsequent use as an internal standard in other quantitative methods like LC-MS/MS. qNMR offers a direct measurement of purity, which can be an advantage over chromatographic methods that may not detect all impurities. acanthusresearch.com
Use of Deuterated Solvents in NMR Spectroscopy
In proton NMR (¹H NMR) spectroscopy, the signal from the hydrogen atoms in the solvent can overwhelm the signals from the analyte, especially at low concentrations. To avoid this, deuterated solvents are used, where most of the hydrogen atoms (¹H) are replaced with deuterium (²H or D). Deuterium resonates at a completely different frequency from protons, making it "invisible" in a standard ¹H NMR spectrum.
Common deuterated solvents used for analyzing polar compounds like Gabapentin include Deuterium Oxide (D₂O) and Dimethyl Sulfoxide-d6 (DMSO-d6). The choice of solvent depends on the solubility of the analyte. resolvemass.ca While this compound itself is the analyte or standard, its analysis by NMR necessitates the use of these deuterated solvents to ensure that the only proton signals observed are from the analyte and the internal purity standard.
Gas Chromatography–Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for chemical analysis. However, for compounds like Gabapentin, which are non-volatile and thermally unstable, direct analysis is challenging. researchgate.netojp.gov Therefore, a chemical derivatization step is required to convert Gabapentin into a more volatile and thermally stable compound suitable for GC analysis. ojp.govnih.gov
Common derivatization agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which react with the amine and carboxylic acid groups of Gabapentin. researchgate.netnih.gov
In a GC-MS method, this compound is the ideal internal standard. It undergoes the same derivatization reaction as unlabeled Gabapentin and exhibits nearly identical chromatographic behavior. Upon reaching the mass spectrometer, the derivatized this compound is separated from the derivatized Gabapentin based on its higher mass, allowing for precise and accurate quantification while correcting for any inconsistencies in the derivatization or injection process. researchgate.net
Application in Research Laboratory Quality Control and Reference Material Verification
This compound is a deuterated form of Gabapentin, where six hydrogen atoms have been replaced by their stable, heavy isotope, deuterium. This isotopic labeling makes this compound an invaluable tool in analytical chemistry, particularly in the quality control (QC) processes of research laboratories and for the verification of reference materials. Its primary application is as an internal standard (IS) in quantitative analyses, most notably in methods utilizing mass spectrometry. medchemexpress.comvulcanchem.com
The fundamental principle behind its utility is that this compound is chemically and physically almost identical to the non-labeled analyte, Gabapentin. vulcanchem.com This means it behaves similarly during sample preparation, extraction, and chromatographic separation. aptochem.comsplendidlab.com However, due to the mass difference imparted by the deuterium atoms, it is easily distinguishable from the native compound by a mass spectrometer. vulcanchem.com This distinction is critical for ensuring the accuracy, precision, and robustness of analytical methods. clearsynth.comkcasbio.com
In research laboratory settings, this compound is integral to the quality control of bioanalytical methods designed to quantify Gabapentin in complex biological matrices like blood, plasma, serum, and urine. wa.govallenpress.com An internal standard is an essential component of a robust high-throughput bioanalytical method. aptochem.com By adding a known quantity of this compound to every sample, calibrator, and quality control specimen at the beginning of the analytical process, laboratories can correct for variability that may occur during sample handling. aptochem.comwa.gov These variations can include analyte loss during protein precipitation or solid-phase extraction, inconsistencies in injection volume, and fluctuations in mass spectrometer signal due to ion suppression or enhancement from the sample matrix. aptochem.comkcasbio.com The ratio of the analyte signal to the internal standard signal is plotted against the analyte concentration of the standards to create a calibration curve, which is then used to determine the concentration in unknown samples. splendidlab.com
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis because it co-elutes with the analyte and experiences the same matrix effects, providing the most effective normalization and leading to highly reliable data. aptochem.comkcasbio.com Regulatory bodies such as the European Medicines Agency (EMA) have noted that the vast majority of bioanalytical method submissions incorporate stable isotope-labeled internal standards, underscoring their importance for method reliability. kcasbio.com
Verification of this compound as a reference material is a prerequisite for its use in regulated bioanalysis. This process involves rigorous characterization to confirm its identity and purity. The material must be well-characterized, often accompanied by a Certificate of Analysis that details its properties. simsonpharma.com Purity is a critical parameter, as impurities in the reference standard can compromise the accuracy of the quantitative bioanalysis. tandfonline.com The presence of even trace amounts of unlabeled Gabapentin in the this compound standard could lead to an overestimation of the analyte at the lower limit of quantitation (LLOQ). tandfonline.com Therefore, suppliers of reference materials must ensure the isotopic purity of the deuterated standard is high. tandfonline.com
Detailed Research Findings
Numerous validated analytical methods demonstrate the application and performance of deuterated Gabapentin as an internal standard. For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been established for the sensitive determination of Gabapentin in oral fluid and urine. In one such study, Gabapentin-d10 was used as the internal standard, and the method demonstrated excellent linearity (R² ≥ 0.994) and precision, with intra-day and inter-day accuracies within 15%. researchgate.netresearchgate.net
Another study involving the simultaneous measurement of six new-generation antiseizure medications, including Gabapentin, utilized this compound as the internal standard. allenpress.com The LC-MS/MS method was validated according to regulatory guidelines, showing excellent linearity (R² > 0.995), precision (imprecision <5.0% CV), and accuracy (95.7% to 105.0%). allenpress.com The extraction recovery for this compound was between 85.9% and 98.8%, and the matrix effect ranged from 81.7% to 109.8%, demonstrating its effectiveness in compensating for analytical variability. allenpress.com
The tables below summarize typical parameters from research findings where deuterated Gabapentin has been used as an internal standard for quality control and quantification.
Table 1: Performance Characteristics of LC-MS/MS Methods Using Deuterated Gabapentin IS
| Parameter | Oral Fluid & Urine Analysis researchgate.netresearchgate.net | Multi-Drug Serum Analysis allenpress.com | Post-Mortem Blood Analysis wa.gov |
|---|---|---|---|
| Internal Standard | Gabapentin-d10 | This compound | Gabapentin-d10 |
| Linearity (R²) | ≥ 0.994 | > 0.995 | Not Specified |
| Lower Limit of Quantitation (LLOQ) | 50 ng/mL (oral fluid), 100 ng/mL (urine) | 0.8 µg/mL | Not Specified |
| Intra/Inter-day Precision (% CV) | < 15% | < 5.0% | Not Specified |
| Intra/Inter-day Accuracy | Within 15% | 95.7% - 105.0% | Not Specified |
| Extraction Recovery (IS) | Not Specified | 85.9% - 98.8% | Not Specified |
| Matrix Effect (IS) | Not Specified | 81.7% - 109.8% | Not Specified |
Table 2: Mass Spectrometry Parameters for Gabapentin and Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Gabapentin (quantifier) | 172.25 | 154.10 | Positive ESI | thermofisher.com |
| Gabapentin (qualifier) | 172.25 | 137.10 | Positive ESI | thermofisher.com |
| Gabapentin-d10 | 182.30 | 147.20 | Positive ESI | thermofisher.com |
This data is representative of typical mass transitions; this compound would have a precursor ion of approximately 178.3 m/z, with product ions reflecting the deuterated structure.
Preclinical Pharmacokinetic and Pharmacodynamic Research
Animal Model Pharmacokinetic Studies of Gabapentin (B195806) using Gabapentin-d6
Pharmacokinetic studies in animal models are critical for understanding how a drug behaves in a living system before it is tested in humans. The use of this compound as an internal standard has been instrumental in accurately characterizing the pharmacokinetic profile of Gabapentin across various preclinical species.
Absorption and Bioavailability Studies in Rodent Models
Studies in rodent models, where this compound is used for precise quantification, have revealed important details about Gabapentin's absorption and bioavailability. Following oral administration in rats and mice, Gabapentin is absorbed relatively quickly. psu.edunih.gov Research indicates that the oral bioavailability of Gabapentin is approximately 79% in both mice and rats receiving a 50 mg/kg dose. psu.edunih.gov However, the absorption process is not straightforward; it appears to be dose-dependent and saturable. psu.edunih.govwikipedia.org This means that as the dose increases, the proportion of the drug that gets absorbed into the bloodstream decreases. wikipedia.org For instance, the oral bioavailability of Gabapentin drops from 60% at a 300 mg dose to 27% at a 1,600 mg dose in studies. wikipedia.org Maximum plasma concentrations in rodents are generally reached within two hours of an oral dose. psu.edunih.gov
Table 1: Oral Bioavailability of Gabapentin in Rodent Models Data derived from studies utilizing deuterated internal standards for quantification.
| Species | Dose (mg/kg) | Oral Bioavailability (%) |
| Mouse | 50 | 79 |
| Rat | 50 | 79 |
Distribution Studies in Animal Tissues and Central Nervous System (CNS)
Once absorbed, the distribution of Gabapentin to various tissues, including the central nervous system (CNS), has been investigated using quantitative methods that rely on standards like this compound. Gabapentin has been shown to be extensively distributed to tissues. nih.gov A key aspect of its pharmacodynamic effect is its ability to cross the blood-brain barrier. wikipedia.org Studies have shown that Gabapentin requires active transport to enter the CNS, a process mediated by the L-type amino acid transporter 1 (LAT1). wikipedia.org The concentration of Gabapentin in the cerebrospinal fluid (CSF) is found to be approximately 9-14% of its concentration in the blood plasma. wikipedia.org Plasma protein binding of Gabapentin is minimal, reported to be less than 3%, which means more of the drug is free to distribute into tissues and exert its effects. psu.edunih.gov
Elimination Kinetics in Preclinical Species (e.g., rats, mice, dogs, monkeys)
The elimination kinetics of Gabapentin, determined with the aid of this compound in analytical assays, show how the drug is cleared from the body in different animal species. Gabapentin is primarily excreted unchanged via the urine. psu.edunih.gov Metabolism is minimal in most species studied, including mice, rats, and monkeys, where it accounts for less than 5% of the dose. psu.edunih.gov An exception is the dog, where Gabapentin is metabolized to N-methylgabapentin, which constitutes about 34% of the dose excreted in urine. psu.edunih.govnih.gov
The elimination half-life (t½), a measure of how long it takes for the drug concentration to decrease by half, varies across species. In rats, the mean intravenous elimination half-life is approximately 1.7 hours. nih.gov In dogs, the half-life is around 2.9 hours, and in monkeys, it is about 3.0 hours. nih.gov These elimination characteristics indicate a relatively rapid clearance from the body.
Automated Dosing and Blood Sampling Techniques for Pharmacokinetic Profiling
To improve the accuracy and efficiency of preclinical pharmacokinetic studies, automated dosing and blood sampling (ADI/ABS) systems are increasingly employed. nih.govnc3rs.org.uk These systems allow for the collection of serial blood samples from freely moving, unstressed animals, which is particularly valuable for characterizing the pharmacokinetic profile of compounds like Gabapentin. nih.govresearchgate.net In these studies, LC-MS/MS analysis, which uses this compound as an internal standard, is the method of choice for quantifying drug concentrations.
A comparative study in rats investigated the pharmacokinetics of Gabapentin using both traditional manual blood sampling and an automated technique. nih.govnih.gov The results showed significant differences in some pharmacokinetic parameters between the two methods. The bioavailability of Gabapentin was found to be higher in the group with automated sampling (61.54%) compared to the manual sampling group (46.82%). nih.govresearchgate.netresearchgate.net This difference is likely due to the stress induced by manual handling and restraint, which can affect physiological processes like gastric emptying and blood flow, thereby influencing drug absorption. researchgate.net The use of automated systems minimizes these variables, leading to more reliable and accurate pharmacokinetic data. nih.govnih.gov
Table 2: Comparison of Gabapentin Pharmacokinetic Parameters in Rats using Automated vs. Manual Blood Sampling Data derived from studies utilizing LC-MS/MS with a deuterated internal standard.
| Parameter | Automated Sampling (ADI/ABS) | Manual Sampling |
| Bioavailability (%) | 61.54 ± 21.23 | 46.82 ± 19.45 |
| AUCinf (ng*h/mL) | Higher | Lower |
| Cmax (ng/mL) | Higher | Lower |
Metabolic Pathway Elucidation and Mechanistic Studies
Application of Gabapentin-d6 in Metabolite Identification
The use of isotopically labeled compounds is a cornerstone of drug metabolism studies. This compound is instrumental in identifying and quantifying metabolites of gabapentin (B195806). By introducing a known mass shift, this compound allows for the clear distinction between the parent drug and its potential metabolites in complex biological matrices using mass spectrometry. vulcanchem.com
Research has consistently shown that gabapentin undergoes minimal metabolism in humans and most animal species. popline.orgnih.gov Studies utilizing isotopically labeled gabapentin, such as 14C-gabapentin and by extension, deuterated analogs like this compound, have been pivotal in confirming this metabolic profile. nih.govpsu.edu In humans and monkeys, biotransformation is negligible. nih.govpsu.edu Similarly, in rats, metabolism is also minimal. popline.orgnih.gov
However, a notable exception exists in dogs, where a significant metabolite, N-methylgabapentin, has been identified. popline.orgnih.govnih.gov In one study, this metabolite accounted for approximately 34% of the administered dose in dogs. popline.orgpsu.edu The use of labeled compounds like this compound is critical in such comparative metabolism studies to definitively identify species-specific metabolic pathways.
| Species | Primary Metabolite | Extent of Metabolism |
| Human | None | Minimal/None Observed nih.gov |
| Monkey | None | Minimal (<5%) popline.orgpsu.edu |
| Rat | None | Minimal (<5%) popline.orgpsu.edu |
| Mouse | None | Minimal (<5%) popline.orgpsu.edu |
| Dog | N-methylgabapentin | Significant (~34% of dose) popline.orgpsu.edu |
This table summarizes the known metabolic fate of gabapentin across different species, highlighting the minimal metabolism in most, with the exception of dogs. The data is primarily derived from studies using isotopically labeled gabapentin.
Investigating Metabolic Stability in In Vitro Systems and Animal Models
This compound is a valuable tool for assessing the metabolic stability of gabapentin in various experimental setups. The deuterium (B1214612) substitution can slow down metabolic reactions that involve the cleavage of carbon-hydrogen bonds, a phenomenon known as the kinetic isotope effect. This allows for a more detailed investigation of the compound's susceptibility to enzymatic degradation.
In vitro studies using liver microsomes from different species are a common approach to predict in vivo metabolism. While specific studies focusing solely on this compound in this context are not widely published, the broader research on deuterated compounds suggests its utility. juniperpublishers.com For instance, deuteration has been shown to improve the metabolic stability of other drugs in human liver microsomes. juniperpublishers.com Given that gabapentin itself shows high stability and is not significantly metabolized, this compound would be expected to exhibit at least the same, if not greater, stability in these systems. nih.govwikipedia.org
In vivo animal models provide a more comprehensive picture of a drug's pharmacokinetic profile. Studies in rats and dogs have shown that gabapentin's pharmacokinetics are not altered by repeated administration, and it does not induce hepatic cytochrome P450 enzymes in rats. popline.org The use of isotopically labeled gabapentin in these studies was crucial for accurate quantification and to establish its stability in a whole-organism context. popline.orgpsu.edu
Elucidation of Gabapentin's Minimal Metabolism in Animal Species
The assertion that gabapentin undergoes minimal metabolism is largely substantiated by studies that employed isotopically labeled versions of the drug. popline.orgnih.govpsu.edu By tracking the labeled compound after administration, researchers can determine the extent of its excretion as the unchanged parent drug versus metabolites.
In mice, rats, and monkeys, studies with 14C-labeled gabapentin revealed that less than 5% of the drug is metabolized. popline.orgpsu.edu The vast majority is excreted unchanged, primarily through the urine. popline.orgnih.gov This limited biotransformation is a key characteristic of gabapentin's pharmacokinetic profile. This compound, as a stable isotope-labeled analog, is an ideal tool for such studies, offering the advantage of detection by mass spectrometry without the need for radioactive materials. vulcanchem.commedchemexpress.com
The one exception to this pattern is the dog, which demonstrates a more substantial metabolism of gabapentin to N-methylgabapentin. popline.orgnih.govnih.gov This species-specific difference underscores the importance of using labeled compounds like this compound in preclinical animal studies to accurately characterize the metabolic fate of a drug candidate before human trials.
Research on Gabapentin's Interaction with Neurotransmitter Systems in Preclinical Models
While this compound is primarily used in metabolic and pharmacokinetic studies, the broader research into gabapentin's mechanism of action, often employing various labeled forms of the drug, provides the context for its therapeutic effects.
The primary molecular target of gabapentin is the α2δ-1 subunit of voltage-gated calcium channels. mdpi.compatsnap.compathway.mdnih.gov This was a significant discovery, as gabapentin, despite its structural similarity to the neurotransmitter gamma-aminobutyric acid (GABA), does not bind to GABA receptors. mdpi.compathway.md High-affinity binding to the α2δ-1 subunit has been demonstrated in brain tissues. nih.govbiorxiv.org
Cryo-electron microscopy studies have revealed the structural basis of this interaction, showing a specific binding pocket on the α2δ-1 subunit that accommodates the gabapentin molecule. biorxiv.org This binding is thought to interfere with the trafficking of the calcium channel to the cell surface, ultimately reducing its availability at presynaptic terminals. mdpi.comnih.gov Gabapentinoids, including gabapentin, have a higher affinity for the α2δ-1 subunit compared to the α2δ-2 subunit and no affinity for the α2δ-3 subunit. nih.gov
| Subunit | Gabapentin Binding Affinity |
| α2δ-1 | High nih.gov |
| α2δ-2 | Lower than α2δ-1 nih.gov |
| α2δ-3 | No Affinity nih.gov |
This table outlines the binding affinity of gabapentin to different isoforms of the α2δ subunit of voltage-gated calcium channels.
A key consequence of gabapentin's binding to the α2δ-1 subunit is the modulation of neurotransmitter release. By reducing the function and cell-surface expression of voltage-gated calcium channels, gabapentin decreases calcium influx into presynaptic neurons. mdpi.compathway.md This, in turn, leads to a reduction in the release of excitatory neurotransmitters, most notably glutamate (B1630785) and substance P. wikipedia.orgmdpi.compatsnap.com
Studies in rat spinal cord slices have shown that gabapentin presynaptically inhibits glutamatergic synaptic transmission. nih.gov This reduction in excitatory signaling is believed to be a major contributor to its anticonvulsant and analgesic effects. mdpi.comnih.gov
Although gabapentin does not directly interact with GABA receptors, there is evidence to suggest it influences the GABAergic system. mdpi.com Research indicates that gabapentin can increase the concentration and synthesis rate of GABA in the brain. mdpi.comucsc.edu
Theoretical and Computational Chemistry Approaches in the Study of this compound
The study of deuterated compounds like this compound often involves a blend of experimental analysis and computational modeling to understand their behavior. Theoretical and computational chemistry provide powerful tools to investigate molecular interactions and reaction mechanisms at an atomic level. While many computational studies focus on the parent compound, Gabapentin, the findings are directly relevant to this compound, and these theoretical approaches are essential for interpreting the effects of isotopic substitution.
Quantum Chemistry Calculations in Reaction Pathway Analysis
Quantum chemistry calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. These methods are invaluable for analyzing reaction pathways, such as those involved in metabolism. For this compound, these calculations can help explain the kinetic isotope effect (KIE), where the presence of heavier deuterium atoms alters the rate of metabolic reactions.
Conformational and Structural Analysis: The first step in analyzing a reaction pathway is to understand the reactant's structure and conformational landscape. DFT calculations have been employed to study the different conformations of Gabapentin, revealing that its flexibility, governed by several rotatable bonds, gives rise to numerous stable structures. acs.org Studies have analyzed both the neutral and zwitterionic forms of Gabapentin, which can exist depending on the environment, and have calculated their geometric structures and vibrational frequencies. researchgate.net These foundational calculations are critical for building accurate models of subsequent reactions.
Modeling Reaction Mechanisms: Quantum chemistry is used to map the potential energy surface of a chemical reaction, identifying the structures of transition states and calculating the activation energies required for the reaction to proceed. In the context of metabolism, this involves modeling the interaction of Gabapentin with metabolic enzymes, such as those from the Cytochrome P450 family.
Kinetic Isotope Effect and this compound: this compound is primarily used as an internal standard in pharmacokinetic studies because its deuteration can slow down its metabolism. medchemexpress.comvulcanchem.com This phenomenon, the KIE, occurs because the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond in the rate-determining step of a reaction. Quantum chemistry calculations can predict the magnitude of the KIE by computing the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species. This allows researchers to computationally verify which metabolic pathways are likely to be affected by deuteration, corroborating experimental findings on the metabolic fate of this compound. vulcanchem.com While specific quantum chemical studies analyzing the reaction pathways of this compound are not widely published, the theoretical framework is well-established for using these methods to rationalize experimentally observed KIEs.
The table below lists some of the computational chemistry methods and their applications in the study of Gabapentin.
| Computational Method | Application | Key Findings |
| Density Functional Theory (DFT) | Structural and vibrational analysis | Characterization of stable conformers and vibrational modes for both neutral and zwitterionic Gabapentin. researchgate.net |
| Molecular Mechanics (MMFFs, AMBER) | Conformational space exploration | Identification of a wide range of possible conformations due to the molecule's flexibility. acs.org |
| Atoms-in-Molecules (AIM) / NCI plots | Analysis of non-covalent interactions | Quantification of hydrogen bond strengths in different crystalline forms of Gabapentin. nih.gov |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic spectra | Calculation of the Ultraviolet-visible (UV-Vis) spectrum of Gabapentin. researchgate.net |
Reference Standards and Quality Assurance in Pharmaceutical Research
Gabapentin-d6 as a Certified Reference Material (CRM)
This compound is utilized as a Certified Reference Material (CRM) in pharmaceutical analysis. caymanchem.com A CRM is a standard of the highest metrological quality, produced and certified in accordance with international standards like ISO 17034 and ISO/IEC 17025. caymanchem.comsigmaaldrich.com The certification process involves extensive analytical testing to establish its authenticity and high purity. edqm.eu
The primary function of this compound as a CRM is to serve as an internal standard in quantitative analyses, particularly in chromatography-mass spectrometry (MS) based methods. pharmaffiliates.comnih.gov Its chemical properties are nearly identical to the unlabeled Gabapentin (B195806), but it has a distinct mass due to the six deuterium (B1214612) atoms. This mass difference allows for its clear differentiation from the parent drug in analytical instrumentation. vulcanchem.com
Here is a table detailing the key properties of this compound:
| Property | Value |
| Chemical Formula | C₉H₁₁D₆NO₂ |
| Molecular Weight | 177.28 g/mol |
| CAS Number | 1432061-73-8 |
| Synonyms | [1-(Aminomethyl)(3,3,4,4,5,5-2H6)cyclohexyl]acetic acid |
Importance of Deuterated Standards in Pharmaceutical Impurity Profiling
The use of deuterated standards like this compound is of paramount importance in pharmaceutical impurity profiling. pharmaffiliates.com Impurities in active pharmaceutical ingredients (APIs) can arise during synthesis, degradation, or storage and must be rigorously controlled to ensure the safety and efficacy of the final drug product.
Deuterated compounds serve as ideal internal standards in analytical methods designed to detect and quantify these impurities. tandfonline.com When a known amount of this compound is added to a sample containing Gabapentin, it co-elutes with the analyte during chromatographic separation. In the mass spectrometer, the two compounds are distinguished by their mass-to-charge ratio. This allows for highly accurate quantification of Gabapentin and its impurities, as the internal standard compensates for any variations in sample preparation, injection volume, and instrument response. clearsynth.com
The use of a stable isotope-labeled internal standard is highly recommended by regulatory agencies for bioanalytical method validation due to its ability to minimize the impact of matrix effects, where other components in a complex sample (like plasma or urine) can interfere with the analysis. tandfonline.comclearsynth.com
Development and Validation of Analytical Methods for this compound Reference Standards
The development and validation of analytical methods are crucial for ensuring the quality and reliability of this compound as a reference standard. Various analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of Gabapentin. ijpar.comnih.govjclmm.comajrconline.orgijrar.org However, since Gabapentin lacks a chromophore, direct UV detection can be challenging and may require derivatization to enhance its visibility. nih.govjclmm.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of Gabapentin and, by extension, the characterization of this compound. mdpi.comakjournals.com This technique offers high sensitivity and selectivity, allowing for the accurate determination of the isotopic purity of the deuterated standard and the detection of any unlabeled Gabapentin present as an impurity. tandfonline.com
The validation of these analytical methods is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA). nih.gov Key validation parameters include:
| Validation Parameter | Description |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ijpar.comnih.gov |
| Accuracy | The closeness of the test results obtained by the method to the true value. ijpar.comnih.gov |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ijpar.comnih.gov |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov |
Regulatory and Pharmacopoeial Compliance for Deuterated Reference Materials
The use of deuterated reference materials like this compound is subject to stringent regulatory and pharmacopoeial requirements to ensure the quality and consistency of pharmaceutical products. pharmaffiliates.com Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide standards for reference materials. edqm.eu
Regulatory bodies like the FDA and the European Medicines Agency (EMA) have guidelines that emphasize the importance of well-characterized reference standards in drug development and manufacturing. adventchembio.com These guidelines mandate that reference standards be of high purity and that their identity and strength be firmly established. pharmaffiliates.com
For deuterated standards, it is crucial to demonstrate their isotopic purity and to quantify the level of any residual unlabeled drug. tandfonline.com This information is typically provided in the Certificate of Analysis (CoA) that accompanies the certified reference material. caymanchem.com The CoA is a critical document that provides evidence of the quality of the reference standard and its traceability to national or international standards. edqm.eu Adherence to these regulatory and pharmacopoeial standards ensures the reliability and accuracy of analytical data generated using deuterated reference materials, ultimately contributing to the safety and efficacy of pharmaceutical products. pharmaffiliates.com
Emerging Research Applications of Stable Isotopes in Chemical and Biological Systems
Use of Labeled Compounds in Environmental Fate and Transformation Studies
Stable isotope-labeled compounds are crucial for accurately detecting and quantifying environmental pollutants. Due to its high consumption, incomplete removal in sewage treatment plants, and detection in surface and even potable water, Gabapentin (B195806) is considered a relevant environmental substance. nih.govresearchgate.net Its transformation in the environment can lead to byproducts like Gabapentin-lactam, which may be more persistent and toxic than the parent compound. researchgate.net
Gabapentin-d6 is instrumental in these environmental studies, primarily serving as an internal standard for analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govumweltbundesamt.de Internal standards are essential for correcting variations in sample preparation and analytical instrumentation, a phenomenon known as the "matrix effect," which can otherwise lead to inaccurate quantification of the target analyte (in this case, Gabapentin). acs.org
The use of a deuterated standard like this compound is ideal because it behaves almost identically to the non-labeled Gabapentin during sample extraction and chromatographic separation but is distinguishable by its higher mass in the mass spectrometer. nih.gov This ensures precise and reliable measurement of Gabapentin concentrations in complex environmental samples such as urban runoff, river water, and sewage effluent. umweltbundesamt.deacs.org
Table 1: Application of this compound in Environmental Analysis This table illustrates the function of this compound as an internal standard in the analysis of environmental water samples.
| Analytical Parameter | Role of this compound | Technique | Sample Matrix | Reference |
|---|---|---|---|---|
| Quantification of Gabapentin | Internal Standard | LC-MS/MS | River Water, Wastewater | umweltbundesamt.de |
| Correction for Matrix Effects | Internal Standard | LC-MS/MS | Urban Runoff | acs.org |
| Method Validation | Internal Standard | LC-MS/MS | Post-mortem and Preserved Blood | researchgate.net |
Stable Isotope Tracing in Biological Systems Beyond Drug Metabolism
While stable isotopes are widely used to study drug metabolism and pharmacokinetics, the application of compounds like this compound extends to probing fundamental biological processes. medchemexpress.comresearchgate.net Gabapentin itself, although structurally similar to the neurotransmitter GABA, does not act on GABA receptors. mdpi.comnih.gov Instead, its primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which modulates neurotransmitter release. mdpi.comnih.gov
The use of isotopically labeled Gabapentin can facilitate research into these specific molecular interactions. For instance, labeled Gabapentin can be used in:
Receptor Binding Assays: To quantify the binding affinity and density of the α2δ-1 subunit in various tissues without the complications of radioactive tracers. nih.gov
Neurotransmitter Dynamics: To trace how Gabapentin's modulation of calcium channels affects the release of other neurotransmitters, such as glutamate (B1630785) and serotonin. mdpi.comnih.gov
Transporter Studies: Gabapentin is known to cross cellular barriers using the System L amino acid transporter. nih.gov this compound can be used to study the kinetics and specificity of this transport system in various cell types.
These applications move beyond simple ADME (Absorption, Distribution, Metabolism, and Excretion) studies and use this compound as a tool to explore complex neurological and cellular pathways. nih.gov The ability to track the labeled compound with high sensitivity and specificity via mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy allows researchers to gain deeper insights into the drug's mechanism of action and its effects on biological networks. nih.goveurisotop.com
Advancements in Isotope Labeling Technologies for Complex Molecules
The synthesis of isotopically labeled compounds, especially complex molecules like Gabapentin, is a field of continuous innovation. x-chemrx.com The goal is to develop methods that are efficient, cost-effective, and allow for precise placement of the isotopic labels within the molecule. nih.govx-chemrx.com
Traditionally, the synthesis of a labeled compound required starting with a simple, isotopically enriched raw material and carrying it through a multi-step chemical synthesis. x-chemrx.com However, recent advancements focus on "late-stage" labeling, where the isotope is introduced at one of the final steps of the synthesis. researchgate.net
Key modern methodologies applicable to the synthesis of compounds like this compound include:
Hydrogen Isotope Exchange (HIE): This is a powerful technique where hydrogen atoms on the target molecule are swapped for deuterium (B1214612) atoms. nih.govresearchgate.net Catalysts, often based on metals like iridium or palladium, are used to facilitate this exchange using a deuterium source like heavy water (D₂O). x-chemrx.comresearchgate.net This method is atom-economical and can often be performed on the final drug molecule, avoiding a lengthy de novo synthesis. x-chemrx.com
Flow Chemistry: Performing labeling reactions in a continuous flow system rather than a traditional batch reactor offers significant advantages. x-chemrx.com Flow chemistry allows for precise control over reaction conditions like temperature and time, improves mixing, and enhances safety, often leading to higher yields and purity of the labeled product. x-chemrx.com
Photocatalysis: Emerging techniques use light to initiate radical reactions for labeling. For example, a photocatalytic radical approach has been described for the desulfurative alkylation of cysteine derivatives, a method that could be adapted for creating complex, labeled unnatural amino acids related to Gabapentin's structure. acs.org
These advanced synthetic methods make isotopically labeled compounds like this compound more accessible for research, enabling their broader application in environmental science, pharmacology, and beyond. x-chemrx.comresearchgate.net
Table 2: Modern Isotope Labeling Techniques This table summarizes advanced methods for synthesizing deuterated compounds like this compound.
| Labeling Technology | Description | Key Advantages | Reference |
|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium using a catalyst and a deuterium source (e.g., D₂O). | Cost-effective, atom-economical, suitable for late-stage labeling. | x-chemrx.comresearchgate.net |
| Flow Chemistry Synthesis | Reactions are performed in a continuously flowing stream rather than a fixed container. | Precise control, improved safety, higher yields, and purity. | x-chemrx.com |
| Reductive and Dehalogenative Deuteration | A variety of emerging techniques that incorporate deuterium through reduction or by replacing a halogen atom. | Part of an expanding toolkit for creating specifically labeled molecules. | nih.gov |
Q & A
Basic: What synthesis protocols ensure isotopic purity of Gabapentin-d6 for use as an internal standard?
Methodological Answer:
Deuteration of Gabapentin typically involves hydrogen-deuterium exchange under controlled conditions (e.g., catalytic deuteration in D₂O). To confirm isotopic purity (>98% d6), researchers should:
- Use NMR spectroscopy (e.g., ¹H NMR to confirm absence of proton signals in deuterated positions) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic distribution .
- Include control experiments with non-deuterated Gabapentin to validate specificity .
Advanced: How can isotopic interference be minimized when this compound is used in LC-MS/MS assays for pharmacokinetic studies?
Methodological Answer:
Isotopic interference may arise from natural abundance ¹³C or matrix effects. Mitigation strategies include:
- Chromatographic separation optimization (e.g., UPLC with C18 columns) to resolve this compound from endogenous analogs.
- Method validation per ICH guidelines: Assess matrix effects via post-column infusion and quantify interference using blank biological matrices .
- Cross-validation with a non-isotopic internal standard (e.g., structural analog) to confirm accuracy .
Basic: What analytical techniques are preferred for quantifying this compound in complex biological matrices?
Methodological Answer:
Advanced: How should researchers design experiments to assess this compound stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated stability studies : Incubate this compound in buffers (pH 1–9) at 40°C/75% RH for 4 weeks. Quantify degradation via LC-MS and compare with non-deuterated Gabapentin to identify deuterium-specific instability .
- Kinetic modeling : Use Arrhenius equations to predict shelf life under standard storage conditions (e.g., -20°C) .
Basic: What criteria define a robust hypothesis when comparing this compound pharmacokinetics across species?
Methodological Answer:
Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Use existing LC-MS infrastructure for cross-species plasma analysis.
- Novel : Investigate interspecies differences in deuterium metabolic stabilization.
- Ethical : Adhere to IACUC protocols for animal studies .
Advanced: How can conflicting data on this compound’s tissue distribution be resolved in neuropharmacology studies?
Methodological Answer:
- Contradiction analysis : Compare extraction protocols (e.g., homogenization methods, solvent polarity) across studies.
- Cross-validation : Use radiolabeled this compound with autoradiography to confirm spatial distribution in brain tissues .
Basic: What steps ensure reproducibility in this compound-based calibration curves for bioanalytical assays?
Methodological Answer:
- Multi-point calibration : Include ≥6 concentrations spanning expected physiological ranges (0.1–100 ng/mL).
- Quality controls (QCs) : Use independent QC samples (low, medium, high) to assess inter-day precision (<15% CV) .
Advanced: What computational tools predict deuterium retention in this compound during metabolic studies?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model hydrogen-deuterium exchange rates in cytochrome P450 enzymes.
- Isotope tracing software : Tools like IsoCor correct for natural isotope abundance in MS data .
Basic: How to conduct a literature review on this compound’s role in neurotransmitter regulation?
Methodological Answer:
- Search strategy : Use PubMed/Scopus keywords: "this compound" AND ("GABA analogs" OR "neurotransmitter quantification").
- Critical appraisal : Prioritize studies with detailed LC-MS parameters and cross-referenced isotopic validation .
Advanced: What ethical considerations apply when using this compound in human cerebrospinal fluid (CSF) studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
